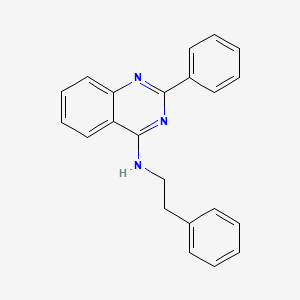

![molecular formula C21H24N2O3 B5546879 N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide" often involves multi-step chemical processes combining various starting materials through reactions that may include cyclocondensations, domino [2+2+2] cycloadditions, and microwave-assisted cyclocondensation methods. For instance, compounds such as 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones are synthesized from reactions between lithiated benzenesulfonyltetrahydropyrans and hydroxybutenolides, with structures confirmed via X-ray crystallography (Baylis et al., 1993).

Molecular Structure Analysis

X-ray diffraction and crystallography are pivotal in elucidating the molecular structure of spirocyclic compounds. For example, the crystal structure of similar spiro compounds has been determined, revealing intricate details about their molecular framework and confirming the stereochemistry and spatial arrangement of their functional groups (Iusupov et al., 2022).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, including cyclocondensation, domino cycloaddition, and stereochemical transformations. These reactions are often utilized to synthesize diverse derivatives with varying substituents, demonstrating the compounds' versatile chemical reactivity and potential for generating structurally complex molecules (Whitby & Kocieński, 1987).

Aplicaciones Científicas De Investigación

Antitumor Activity

N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide and its derivatives have been explored for their antitumor properties. Research has identified substituted dibenzo[1,4]dioxin-1-carboxamides, similar in structure, as potential antitumor agents. These compounds have shown activity against leukemia in vitro and in vivo, suggesting a role in cancer treatment. Their mechanism of action may involve DNA intercalation, indicating their potential as novel chemotherapeutic agents (Lee et al., 1992).

Analgesic Properties

Compounds structurally related to N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide have been studied for their analgesic properties. For instance, spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes have exhibited significant analgesic activity in various assays, highlighting their potential as pain-relief agents (Cohen et al., 1978).

Synergistic Stabilization in Polymers

Research has also explored the use of similar compounds in the field of polymer stabilization. Specifically, antioxidants structurally related to N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide, such as 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, have shown effective synergistic stabilization in combination with other antioxidants. This research opens up new possibilities for the development of more effective polymer stabilizers (Yachigo et al., 1992).

Propiedades

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-6-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-20(19-8-4-7-18(23-19)16-5-2-1-3-6-16)22-17-9-12-26-21(15-17)10-13-25-14-11-21/h1-8,17H,9-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEWUNMGMDJJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NC(=O)C3=CC=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)